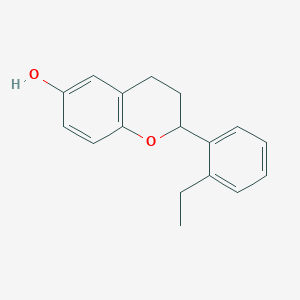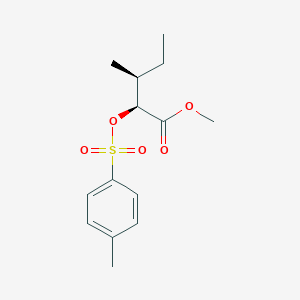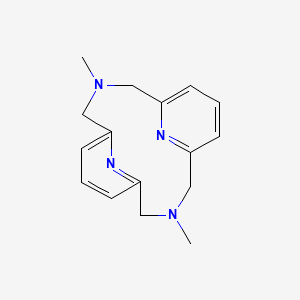![molecular formula C6H2BrClFN3 B13896960 7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B13896960.png)
7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-F][1,2,4]triazine family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the pyrrolo[2,1-F][1,2,4]triazine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
The synthesis of 7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate pyrrole derivatives under specific reaction conditions. The synthetic methods can be classified into several categories:
Synthesis from Pyrrole Derivatives: This involves the use of pyrrole derivatives as starting materials, which undergo cyclization reactions to form the desired triazine ring.
Bromohydrazone Formation: This method involves the formation of bromohydrazone intermediates, which then undergo cyclization to yield the target compound.
Triazinium Dicyanomethylide Formation: This involves the formation of triazinium dicyanomethylide intermediates, followed by cyclization.
Multistep Synthesis: This method involves multiple steps, including the formation of key intermediates and their subsequent cyclization.
Transition Metal Mediated Synthesis: This involves the use of transition metal catalysts to facilitate the cyclization reactions.
Rearrangement of Pyrrolooxadiazines: This method involves the rearrangement of pyrrolooxadiazine intermediates to form the desired triazine ring.
化学反応の分析
7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heteroaromatic compounds to form biaryl or heterobiaryl derivatives.
科学的研究の応用
7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of kinase inhibitors and other therapeutic agents targeting various diseases, including cancer.
Biological Research: The compound is used as a tool in biological research to study the mechanisms of action of various enzymes and receptors.
Chemical Biology: The compound is used in chemical biology to probe the functions of specific proteins and pathways.
Industrial Applications:
作用機序
The mechanism of action of 7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways and processes, ultimately resulting in the desired therapeutic effects .
類似化合物との比較
7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine can be compared with other similar compounds, such as:
7-Bromo-4-chloro-pyrrolo[2,1-F][1,2,4]triazine: This compound has a similar structure but with a different substitution pattern.
7-Bromo-2-chloro-pyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid: This compound has an additional carboxylic acid group, which can influence its chemical properties and biological activities.
Pyrrolo[2,1-F][1,2,4]triazine Derivatives: Various derivatives of pyrrolo[2,1-F][1,2,4]triazine with different substituents can be compared to highlight the unique properties of this compound.
特性
分子式 |
C6H2BrClFN3 |
|---|---|
分子量 |
250.45 g/mol |
IUPAC名 |
7-bromo-2-chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H2BrClFN3/c7-5-1-3(9)4-2-10-6(8)11-12(4)5/h1-2H |
InChIキー |
CTOXACJOIMMMQH-UHFFFAOYSA-N |
正規SMILES |
C1=C(N2C(=C1F)C=NC(=N2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid](/img/structure/B13896899.png)
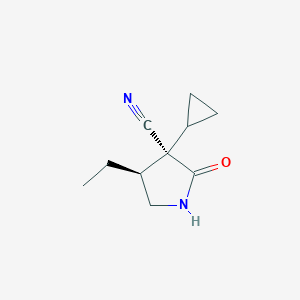
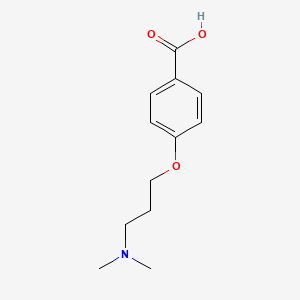
![[4,4'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13896915.png)
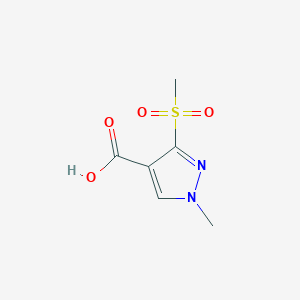
![N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide](/img/structure/B13896921.png)
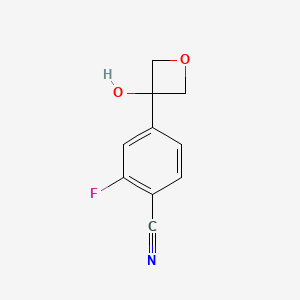
![2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol](/img/structure/B13896934.png)
![3-Ethoxy-3-[4-[(3-pyrrol-1-ylphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13896936.png)
